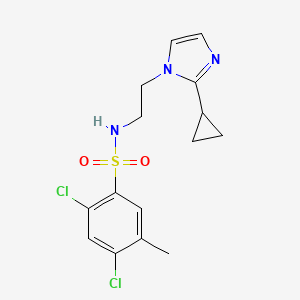

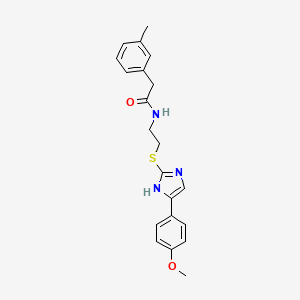

![molecular formula C7H4FN3O2 B2648151 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1339175-93-7](/img/structure/B2648151.png)

6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 .

Synthesis Analysis

The synthesis of 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid can be achieved through various methods. One of the main methods for the production of these compounds is the Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds . Another method involves the use of 2-amino-5-fluorine pyridine and N, dinethylformamide dimethylacetal as raw materials .Molecular Structure Analysis

The molecular structure of 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid is characterized by the presence of a fluorine atom, which can significantly increase the biological activity of the compound . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the carbonyl group .Chemical Reactions Analysis

The chemical reactions involving 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid are diverse. The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems via the processes of ring opening and ring closure, is one of the key reactions .Physical And Chemical Properties Analysis

6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid has a molecular weight of 180.14 and is characterized by its IUPAC name 6-fluoroimidazo [1,2-a]pyridine-3-carboxylic acid .Scientific Research Applications

1. Heterocyclic Chemistry and Synthesis

6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid and its derivatives have been extensively studied in heterocyclic chemistry. For instance, researchers have developed methods to synthesize 3-fluoroimidazo[1,2-a]pyrimidines and 5-fluoroimidazo[2,1-b][1,3]thiazoles, highlighting their significance in the creation of ring-fluorinated fused imidazoles which are biologically relevant (Rassukana et al., 2010).

2. Luminescent Properties for Biomarkers

These compounds have also been explored for their luminescent properties. Specifically, 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, which are structurally related, have been evaluated for their potential as biomarkers and photochemical sensors due to their fluorescent emission in various conditions (Velázquez-Olvera et al., 2012).

3. Bioisosteric Replacement in Pharmacological Agents

Furthermore, fluoroimidazo pyrimidines have been identified as bioisosteric replacements in pharmacological agents. For instance, 8-Fluoroimidazo[1,2-a]pyridine has been used as a mimic of imidazo[1,2-a]pyrimidine in allosteric modulators of the GABA A receptor, demonstrating its utility in drug design and development (Humphries et al., 2006).

4. Modification of Biopolymers

The modification of natural biopolymers like chitosan with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides is another area of research. This modification introduces new functional groups into the polymer, potentially altering its properties and applications (Levov et al., 2011).

5. Antimicrobial Activity

Compounds derived from 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. This includes the study of novel derivatives for their effectiveness against various strains of microorganisms, providing insights into potential therapeutic applications (Kolisnyk et al., 2015).

Safety And Hazards

properties

IUPAC Name |

6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZXSRXTYNQYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(C=NC2=N1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

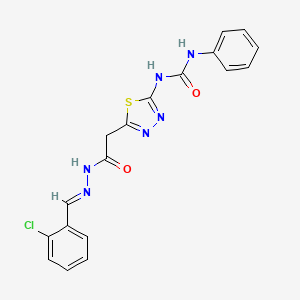

![4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide](/img/structure/B2648070.png)

methanone](/img/structure/B2648072.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2648073.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2648084.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2648085.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2648087.png)

![4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B2648091.png)